1-Bromo-4-(cyclopentyloxy)benzene

Übersicht

Beschreibung

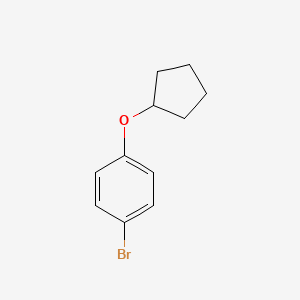

1-Bromo-4-(cyclopentyloxy)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a cyclopentyloxy group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclopentyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-cyclopentyloxybenzene. The bromination reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve the substitution at the para position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-(cyclopentyloxy)benzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) can be used for nitration reactions.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-(cyclopentyloxy)benzene has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.

Material Science: It is used in the synthesis of polymers and other materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-(cyclopentyloxy)benzene in various reactions involves the interaction of the bromine atom and the cyclopentyloxy group with different reagents. In electrophilic aromatic substitution, the bromine atom directs the incoming electrophile to the ortho and para positions due to its electron-withdrawing nature. The cyclopentyloxy group can also influence the reactivity and selectivity of the compound in different reactions .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4-methoxybenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

1-Bromo-4-ethoxybenzene: Contains an ethoxy group instead of a cyclopentyloxy group.

1-Bromo-4-propoxybenzene: Features a propoxy group in place of the cyclopentyloxy group.

Uniqueness: 1-Bromo-4-(cyclopentyloxy)benzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzene derivatives. This uniqueness can influence its reactivity and applications in various chemical processes .

Biologische Aktivität

1-Bromo-4-(cyclopentyloxy)benzene, a compound with the chemical formula CHBrO, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a bromine atom attached to a benzene ring that is further substituted with a cyclopentyloxy group. The compound features:

- Molecular Weight : 241.124 g/mol

- Bonding Characteristics : It contains 27 bonds, including 14 non-H bonds, 6 multiple bonds, and 6 aromatic bonds .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Lipophilicity : The cyclopentyloxy group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways .

Toxicological Studies

Toxicological assessments of related brominated compounds provide insights into the potential effects of this compound:

- Acute Toxicity : Studies on structurally similar compounds indicate that high doses can lead to significant adverse effects such as tremors, weight loss, and lethargy. For example, the median lethal dose (LD50) for related compounds has been reported at approximately 2,700 mg/kg in rats .

- Inhalation Studies : Exposures to high concentrations resulted in respiratory distress and neurological symptoms, suggesting potential risks associated with inhalation exposure .

Case Studies and Experimental Data

Summary Table of Biological Activities and Properties

| Property/Activity | Observations/Findings |

|---|---|

| Molecular Weight | 241.124 g/mol |

| Toxicity (LD50) | ~2,700 mg/kg (related compounds) |

| Mechanism of Action | Enzyme modulation, lipophilicity enhancement |

| Potential Applications | Organic synthesis, pharmacological development |

| Adverse Effects | Tremors, weight loss, respiratory issues |

Eigenschaften

IUPAC Name |

1-bromo-4-cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMSXAAIGFYBGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626775 | |

| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-30-8 | |

| Record name | 1-Bromo-4-(cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.